

solubility and stability of 2-Fluoro-5-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-5-methoxynicotinaldehyde
Cat. No.:	B1442660

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Fluoro-5-methoxynicotinaldehyde**

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of **2-Fluoro-5-methoxynicotinaldehyde** (CAS No. 1227597-35-4), a key heterocyclic building block in contemporary drug discovery. Recognizing the scarcity of public-domain data for this specific molecule, this document outlines robust, field-proven methodologies for determining its physicochemical properties. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. The guide details systematic approaches to solubility profiling in pharmaceutically relevant solvents and establishes a complete workflow for forced degradation studies—including hydrolytic, oxidative, thermal, and photolytic stress testing—in alignment with International Council for Harmonisation (ICH) guidelines. The ultimate goal is to empower drug development professionals to generate the critical data necessary for advancing new chemical entities from the bench to preclinical development.

Introduction: The Imperative for Early-Stage Characterization

2-Fluoro-5-methoxynicotinaldehyde is a substituted pyridine derivative whose structural motifs—a fluorinated pyridine ring and an aldehyde functional group—make it a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine core is a ubiquitous feature in pharmaceuticals, while the fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. However, the successful integration of this building block into a drug development pipeline is contingent upon a thorough, early-stage understanding of its fundamental physicochemical properties.

Poor solubility can terminate the development of an otherwise promising drug candidate, creating challenges for formulation and bioavailability. Similarly, chemical instability can compromise drug efficacy, safety, and shelf-life through the formation of unknown degradation products.^[1] This guide presents the strategic and experimental framework for systematically evaluating the solubility and stability of **2-Fluoro-5-methoxynicotinaldehyde**, thereby mitigating downstream development risks.

Core Physicochemical Properties:

Property	Value	Source
IUPAC Name	2-Fluoro-5-methoxypyridine-3-carbaldehyde	N/A
CAS Number	1227597-35-4	[2]
Molecular Formula	C ₇ H ₆ FNO ₂	N/A
Molecular Weight	155.13 g/mol	N/A
Structure		N/A

Safety, Handling, and Storage

As a substituted pyridine, **2-Fluoro-5-methoxynicotinaldehyde** requires careful handling in a well-ventilated area, preferably within a certified laboratory chemical fume hood.^{[3][4]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.[5]
- Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[3][5] Due to its aldehyde functionality, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Part I: Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various stages of drug development, from *in vitro* assays to final dosage form manufacturing. The following section details a systematic approach to determine both the kinetic and thermodynamic solubility of **2-Fluoro-5-methoxynicotinaldehyde**.

Rationale and Solvent Selection

The choice of solvents is designed to cover a range of polarities and proticities relevant to pharmaceutical development. This includes aqueous buffers to simulate physiological conditions and organic solvents common in synthesis and formulation.

Table 1: Proposed Solvents for Solubility Assessment

Solvent Class	Specific Solvent	Rationale
Aqueous Buffers	pH 1.2 (Simulated Gastric Fluid)	Assesses stability and solubility in acidic stomach conditions. ^[6]
pH 4.5 (Acetate Buffer)	Represents conditions in the small intestine.	
pH 7.4 (Phosphate-Buffered Saline)	Simulates physiological pH of blood and tissues.	
Polar Protic	Water, Ethanol, Methanol	Common solvents in drug formulation and processing.
Polar Aprotic	Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)	Frequently used for stock solutions in biological screening.
Non-Polar	Dichloromethane (DCM), Ethyl Acetate	Relevant for organic synthesis and purification.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

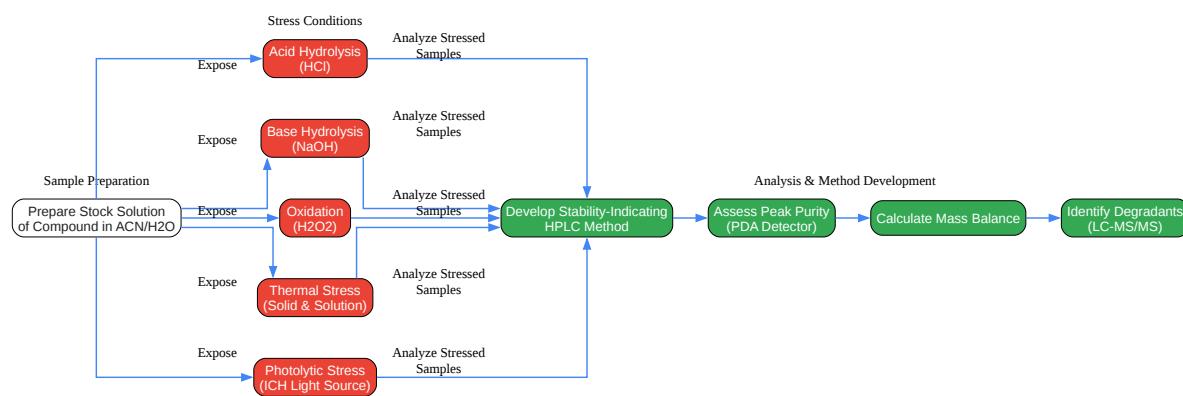
The shake-flask method remains the gold standard for determining thermodynamic solubility.

- Preparation: Add an excess amount of solid **2-Fluoro-5-methoxynicotinaldehyde** to a known volume of each selected solvent (from Table 1) in a glass vial. The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

- Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 3.3).
- Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS/MS method to determine the concentration.

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is the standard approach for quantifying small organic molecules.


- Instrumentation: A standard HPLC system equipped with a UV detector.[\[7\]](#)
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
- Detection: UV detection at a wavelength of maximum absorbance, determined by scanning a dilute solution of the compound from 200-400 nm.
- Calibration: Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy of quantification.

Part II: Stability Assessment and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, elucidate potential degradation pathways, and develop stability-indicating analytical methods.[\[1\]](#)[\[8\]](#) These studies expose the compound to stress conditions more severe than those encountered in accelerated stability testing.[\[9\]](#)

Overall Workflow

The logical flow of a forced degradation study is designed to efficiently generate and analyze samples to build a comprehensive stability profile.

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation and stability analysis.

Protocols for Stress Conditions

For each condition, a control sample (stored at ambient temperature and protected from light) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

4.2.1 Hydrolytic Stability

- Rationale: To assess susceptibility to degradation in acidic and basic environments, which is critical for oral dosage forms. The pyridine nitrogen is basic and can be protonated, while the aldehyde is susceptible to nucleophilic attack, especially under basic conditions.
- Protocol:
 - Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
 - Incubate samples at a controlled temperature (e.g., 60 °C).
 - Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
 - Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the reaction.
 - Analyze by the stability-indicating HPLC method.
- Expected Insights: Pyridine-containing molecules can exhibit varying stability across the pH spectrum.^[10] The electron-withdrawing fluorine atom may influence the pKa of the pyridine nitrogen and affect hydrolysis rates.

4.2.2 Oxidative Stability

- Rationale: The aldehyde group is highly susceptible to oxidation to a carboxylic acid. This tests the compound's robustness in the presence of oxidative species.
- Protocol:
 - Prepare a solution of the compound (~1 mg/mL) in a mixture of water/acetonitrile.
 - Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
 - Store the sample at room temperature, protected from light.
 - Withdraw and analyze aliquots at specified time points.

- Expected Insights: Formation of the corresponding nicotinic acid derivative is a likely degradation pathway.

4.2.3 Thermal Stability

- Rationale: To evaluate the impact of temperature on the compound in both solid and solution states, which informs manufacturing and storage conditions.[11]
- Protocol:
 - Solid State: Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven (e.g., 80 °C). Periodically remove samples, dissolve in a suitable solvent, and analyze.
 - Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and incubate in a temperature-controlled oven (e.g., 60 °C). Analyze aliquots over time.

4.2.4 Photostability

- Rationale: To determine if the compound is sensitive to light, which has implications for packaging and storage. Aromatic systems, especially heteroaromatics, can be susceptible to photodecomposition.
- Protocol (as per ICH Q1B Guidelines):[12]
 - Expose the compound, both in solid form and in solution (in a chemically inert, transparent container), to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
 - A dark control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature conditions.
 - Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

- Composite Analysis: Combine aliquots from all stressed samples that show significant degradation.
- Method Optimization: Analyze this composite sample using the initial HPLC method. Optimize the gradient, mobile phase, and column to achieve baseline separation between the parent peak and all major degradation product peaks.
- Validation: Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure and free from co-eluting degradants in all stressed samples.

Table 2: Template for Summarizing Forced Degradation Results

Stress Condition	Reagent/Condition	Duration	% Degradation	No. of Degradants	Observations (e.g., Major Degradant RRT)
Acid Hydrolysis	0.1 M HCl, 60 °C	24 h			
Base Hydrolysis	0.1 M NaOH, 60 °C	24 h			
Oxidation	3% H ₂ O ₂ , RT	24 h			
Thermal (Solid)	80 °C	7 days			
Thermal (Solution)	60 °C	7 days			
Photolytic	ICH Q1B	N/A			

Conclusion and Strategic Implications

This guide provides the essential scientific framework for a thorough investigation into the solubility and stability of **2-Fluoro-5-methoxynicotinaldehyde**. The successful execution of these protocols will yield a comprehensive data package that is crucial for informed decision-making in the drug development process. The solubility data will guide formulation strategies and ensure reliable concentrations in biological assays, while the stability profile will inform decisions on storage, packaging, and shelf-life, and identify potential degradants that may require toxicological assessment. By investing in this foundational characterization early, research organizations can significantly de-risk their projects and build a robust foundation for successful preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomedres.us [biomedres.us]
- 2. 2-fluoro-5-Methoxynicotinaldehyde CAS#: 1227597-35-4 [m.chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. ema.europa.eu [ema.europa.eu]

- To cite this document: BenchChem. [solubility and stability of 2-Fluoro-5-methoxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1442660#solubility-and-stability-of-2-fluoro-5-methoxynicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com